molecular formula C9H13N B1314595 3-Methyl-N-methylbenzylamine CAS No. 39180-84-2

3-Methyl-N-methylbenzylamine

Cat. No. B1314595
CAS RN: 39180-84-2
M. Wt: 135.21 g/mol
InChI Key: WCTNVGNEUDTSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-methylbenzylamine is an organic compound. It is a colorless to light yellow liquid . It has been used as a templating agent in the synthesis of amine-templated materials .


Synthesis Analysis

The synthesis of amines like 3-Methyl-N-methylbenzylamine can be achieved through several methods. Some of these include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .


Molecular Structure Analysis

The molecular formula of 3-Methyl-N-methylbenzylamine is C9H13N . The molecular weight is 135.21 .


Chemical Reactions Analysis

3-Methyl-N-methylbenzylamine is highly reactive, making it an ideal candidate for various chemical reactions, such as alkylation, acylation, and reductive amination .


Physical And Chemical Properties Analysis

3-Methyl-N-methylbenzylamine is a colorless to light yellow liquid . It has a boiling point of 92 °C/15 mmHg and a specific gravity of 0.94 . The refractive index is 1.52 .

Scientific Research Applications

Catalysis and Organic Synthesis

3-Methyl-N-methylbenzylamine and its derivatives are utilized in catalysis and organic synthesis, highlighting their versatility in enantioselective reactions and the synthesis of secondary alcohols. A notable application involves its use in the enantioselective addition of diethylzinc to aryl aldehydes, catalyzed by optically active aminonaphthol derivatives obtained from the condensation of 2-naphthol, benzaldehyde, and (S)-methylbenzylamine followed by N-methylation. This process yields high enantioselectivities (up to 99.8%) at room temperature, showcasing its efficiency in producing chiral alcohol derivatives with potential applications in pharmaceuticals and fine chemicals (Liu et al., 2001).

Solubility Enhancement and Pharmaceutical Applications

The solubility of pharmaceutical compounds is a critical factor in drug development. Research on the solubility of salts of benzylamine derivatives, including N-methylbenzylamine, has shown that these compounds can significantly enhance solubility. A study demonstrated that the solubility of crystalline salts formed with N-methylbenzylamine was orders of magnitude higher than those of corresponding benzylamine salts. This increased solubility is attributed to the reduced crystal lattice energy, likely due to the reduced number of strong hydrogen bonds. Such findings are crucial for the pharmaceutical industry, where solubility plays a vital role in the bioavailability of drugs (Parshad et al., 2004).

Material Science and Nanotechnology

In the field of materials science and nanotechnology, derivatives of 3-Methyl-N-methylbenzylamine have found applications in the synthesis and modification of materials. One study focused on the synthesis of N-methylbenzylammonium fluorochromate(VI) on silica gel, demonstrating its use as a selective and efficient heterogeneous oxidant. This material shows selectivity in the oxidation of aryl alcohols to their corresponding aldehydes and ketones under mild conditions. The durability and efficiency of this oxidant are enhanced when absorbed on silica gel, indicating potential applications in organic synthesis and material processing (Kassaee et al., 2004).

Advanced Functional Materials

The development of advanced functional materials often requires the utilization of specific chemical functionalities. N,N-bis(2-hydroxybenzyl)alkylamines, derivatives of benzylamine, have been used as ligands for rare earth metal ions, including cerium(III). This application led to the synthesis of single-phase ceria (CeO2) via thermal decomposition of the Ce(III)-benzoxazine dimer complexes. The resulting ceria powder, characterized by spherical particles with an average diameter of 20 nm, highlights the role of these compounds in producing nanostructured materials with potential applications in catalysis, electronics, and environmental remediation (Veranitisagul et al., 2011).

Safety And Hazards

3-Methyl-N-methylbenzylamine is classified as a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

N-methyl-1-(3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8-4-3-5-9(6-8)7-10-2/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTNVGNEUDTSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549651
Record name N-Methyl-1-(3-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-N-methylbenzylamine

CAS RN

39180-84-2
Record name N-Methyl-1-(3-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-N-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-N-methylbenzylamine
Reactant of Route 2
Reactant of Route 2
3-Methyl-N-methylbenzylamine
Reactant of Route 3
Reactant of Route 3
3-Methyl-N-methylbenzylamine
Reactant of Route 4
3-Methyl-N-methylbenzylamine
Reactant of Route 5
Reactant of Route 5
3-Methyl-N-methylbenzylamine
Reactant of Route 6
Reactant of Route 6
3-Methyl-N-methylbenzylamine

Citations

For This Compound
7
Citations
BJ Marquis, HP Louks, C Bose, RR Wolfe, SP Singh - Chromatographia, 2017 - Springer
… Brominated derivatization agents 4-BNMA, 3-methyl-N-methylbenzylamine (3-BNMA), and 4-bromo-n-methylaniline (4-BMA) were purchased from Sigma Aldrich and 2-(4-Bromophenyl)…
Number of citations: 35 link.springer.com
R Epple, L Blanes, A Beavis, C Roux… - Electrophoresis, 2010 - Wiley Online Library
CE with capacitively coupled contactless conductivity detection (C 4 D) was employed for the separation and detection of seven amphetamine analogues as well as amphetamine, …
STJ Droge, JLM Hermens, J Rabone… - … Science: Processes & …, 2016 - pubs.rsc.org
Using immobilized artificial membrane high-performance liquid chromatography (IAM-HPLC) the sorption affinity of 70 charged amine structures to phospholipids was determined. The …
Number of citations: 27 pubs.rsc.org
T Baciu, I Botello, F Borrull, M Calull… - TrAC Trends in Analytical …, 2015 - Elsevier
Nowadays, so-called drugs of abuse (DOAs) are widely used and pose an undeniable problem at a social level. These compounds have incalculable consequences for society, such as …
Number of citations: 63 www.sciencedirect.com
Y Wen - 2018 - core.ac.uk
Reversed-phase liquid chromatography (RPLC) is the most commonly used chromatographic technique in the pharmaceutical industry. In RPLC, a computer-assisted approach is …
Number of citations: 4 core.ac.uk
L Blanes, EFM Gabriel, RM Saito… - … in Forensic Science, 2021 - Wiley Online Library
Capillary electrophoresis (CE) is a separation technique employed for the analysis of charged and uncharged species, ranging from small inorganic ions to complex biomolecules. The …
Number of citations: 2 onlinelibrary.wiley.com
STJ Droge, KU Goss - researchgate.net
Parameter n F is the Freundlich exponent in the equation CS= KF∙ C aq nF, which in logarithmic terms becomes LogC S= n F∙ LogC aq+ logK F. The horizontal line represents an …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.